

Introduction: Unveiling a Structurally Significant Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Phenyl-2-pyridinamine

Cat. No.: B015250

[Get Quote](#)

5-Phenyl-2-pyridinamine, also known as 2-amino-5-phenylpyridine, is a heterocyclic aromatic amine that holds a dual identity in the scientific landscape. On one hand, it is identified as a mutagenic compound formed during the pyrolysis of the amino acid phenylalanine, commonly found in cooked foods like broiled sardines.^{[1][2][3][4]} This toxicological relevance, stemming from its structural similarity to carcinogenic aminobiphenyls, necessitates a thorough understanding of its properties and hazards.^{[2][4][5]}

On the other hand, its phenylpyridine core represents a privileged scaffold in medicinal chemistry and materials science.^{[6][7]} The unique electronic and steric arrangement of the phenyl and amino groups on the pyridine ring makes it a versatile building block for the synthesis of complex molecules with diverse biological activities, including kinase inhibitors and other targeted therapeutics.^{[8][9]} This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core properties, synthesis, applications, and safety considerations of this important chemical entity.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of any chemical study. **5-Phenyl-2-pyridinamine** is cataloged under CAS Registry Number 33421-40-8.^{[1][10][11][12]} Its fundamental properties are summarized below, providing a clear reference for experimental design and evaluation.

Molecular Structure and Identifiers

The structure consists of a pyridine ring substituted with a phenyl group at the 5-position and an amino group at the 2-position.

Caption: Chemical structure of **5-Phenyl-2-pyridinamine**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	33421-40-8	[1][10][11][12]
IUPAC Name	5-phenylpyridin-2-amine	[10][11]
Molecular Formula	C ₁₁ H ₁₀ N ₂	[1][10][11][12]
Molecular Weight	170.21 g/mol	[1][10]
InChI Key	OAPVIBHQRYFYSE- UHFFFAOYSA-N	[10][11][12]
SMILES	C1=CC=C(C=C1)C2=CN=C(C =C2)N	[10]

| Synonyms | 2-Amino-5-phenylpyridine, Phe-P-1 |[1][10][12] |

Physicochemical Data

The compound presents as a solid at room temperature, with solubility in organic solvents like DMSO and methanol.[1] Its physical characteristics are critical for handling, formulation, and reaction setup.

Table 2: Physicochemical Properties

Property	Value	Source(s)
Physical Form	Solid, Beige or Cream to Pale Yellow Crystalline Powder	[1] [10] [11]
Melting Point	131 - 140 °C	[1] [10] [11]
Boiling Point	324 °C (estimated)	[1]
Flash Point	176 °C	[1]
Solubility	DMSO (Slightly), Methanol (Slightly)	[1]

| pKa | 6.32 ± 0.13 (Predicted) | [\[1\]](#) |

Spectral Analysis

Structural elucidation and purity assessment rely heavily on spectroscopic methods. The key spectral features of **5-Phenyl-2-pyridinamine** are outlined below.

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will exhibit characteristic coupling patterns, while the phenyl protons will likely appear as a multiplet. The amine (-NH₂) protons will present as a broad singlet, which is exchangeable with D₂O.
- ¹³C NMR:** The carbon NMR spectrum will display 11 unique signals corresponding to each carbon atom in the asymmetric structure. The chemical shifts will differentiate the carbons of the pyridine ring from those of the phenyl ring.[\[10\]](#)
- Infrared (IR) Spectroscopy:** The IR spectrum will show characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).
- Mass Spectrometry (MS):** Electron Ionization (EI) mass spectrometry shows a prominent molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the

compound.[10] Common fragmentation patterns may involve the loss of HCN or other small molecules.

Synthesis and Purification

The synthesis of **5-Phenyl-2-pyridinamine** can be approached through several routes. A common laboratory-scale method involves the amination of a pre-functionalized phenylpyridine, such as 2-chloro-5-phenylpyridine.[1] Another reported method involves starting from 2,5-pyridinediamine.[5] The choice of synthesis depends on the availability of starting materials, desired scale, and purity requirements.

Representative Synthesis Workflow: Amination of 2-Chloro-5-phenylpyridine

This protocol provides a general framework for the synthesis. The causality behind each step is explained to ensure a robust and reproducible outcome.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis of **5-Phenyl-2-pyridinamine**.

Detailed Experimental Protocol

This protocol is a generalized representation based on literature procedures and should be adapted and optimized under appropriate laboratory safety protocols.[1]

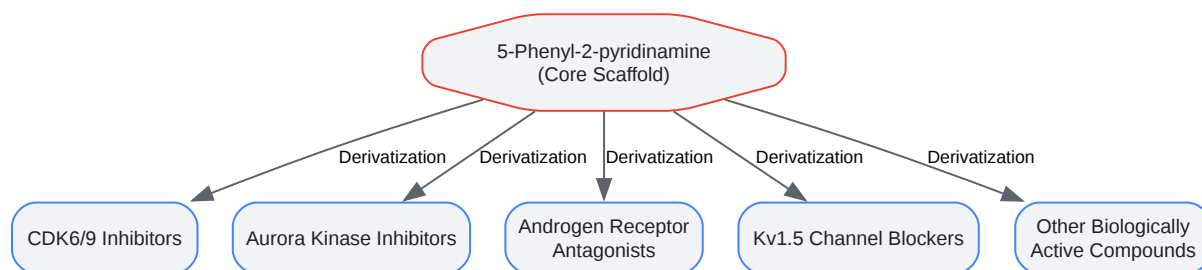
- **Reaction Setup:** Dissolve 2-chloro-5-phenylpyridine (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether, in a high-pressure reaction vessel.
 - **Rationale:** Anhydrous conditions are crucial to prevent unwanted side reactions with water. The pressure vessel is necessary to contain the ammonia source at elevated temperatures.

- **Amination:** Introduce the ammonia source (e.g., a solution of ammonia in an organic solvent or aqueous ammonia) in excess. Seal the vessel and heat to the required temperature (e.g., 150-200 °C) for several hours.
 - **Rationale:** This is a nucleophilic aromatic substitution reaction. High temperature and pressure are required to overcome the activation energy for the displacement of the chloride by the amine nucleophile.
- **Workup and Extraction:** After cooling the reaction to room temperature, carefully vent the vessel. Quench the reaction mixture with water. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like diethyl ether.
 - **Rationale:** The workup separates the organic product from inorganic salts and unreacted water-soluble reagents. Multiple extractions ensure maximum recovery of the product.
- **Drying and Concentration:** Combine the organic layers and wash with brine to remove residual water. Dry the solution over an anhydrous drying agent, such as sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - **Rationale:** Complete removal of water is essential before solvent evaporation to prevent co-distillation and to obtain a dry crude product.
- **Purification:** Purify the resulting crude solid by recrystallization from a suitable solvent system, such as methylcyclohexane or a mixture of chloroform and hexane.
 - **Rationale:** Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures to allow for the formation of pure crystals upon cooling. The final product should be a beige or off-white crystalline solid.^[1]

Applications in Research and Drug Development

The phenylpyridine scaffold is a cornerstone in modern medicinal chemistry.^[7] The specific arrangement in **5-Phenyl-2-pyridinamine** provides a vectorially defined platform for building more complex molecules with precise three-dimensional orientations, which is critical for selective binding to biological targets.

Its utility is demonstrated in the development of inhibitors for various enzyme classes, particularly kinases, which are pivotal in oncology and inflammation research.[8][9] The amino group at the 2-position serves as a key hydrogen-bonding donor and a convenient handle for further chemical modification, while the phenyl group at the 5-position can be tailored to occupy specific hydrophobic pockets in a target protein.



[Click to download full resolution via product page](#)

Caption: Role as a core scaffold in developing diverse therapeutic agents.

Examples of its application include:

- **CDK Inhibitors:** Derivatives have been synthesized as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9), which are targets in cancer therapy.[8]
- **Aurora Kinase Inhibitors:** The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, closely related to this core, has yielded potent inhibitors of Aurora A and B kinases.[9]
- **Androgen Receptor (AR) Antagonists:** The aminopyridine structure is a key feature in the discovery of novel pure AR antagonists designed to combat resistance in prostate cancer treatment.[13]

Toxicology and Safety Profile

A critical aspect of this compound's profile is its toxicity. It is classified as hazardous, with specific warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[10][14][15]

Table 3: GHS Hazard Information

Hazard Code	Statement	Class	Source(s)
H315	Causes skin irritation	Skin Irrit. 2	[10] [15]
H319	Causes serious eye irritation	Eye Irrit. 2A	[10] [15]
H335	May cause respiratory irritation	STOT SE 3	[10] [15]

| H351 | Suspected of causing cancer | Carc. 2 | [\[10\]](#)[\[15\]](#) |

The most significant concern is its classification as a suspected carcinogen.[\[10\]](#)[\[15\]](#) This is supported by its known mutagenic activity in the Ames test and its identity as a pyrolysis product of phenylalanine.[\[1\]](#)[\[5\]](#) Its structural relationship to other carcinogenic aromatic amines warrants handling it with stringent safety precautions.[\[2\]](#)[\[4\]](#) Studies have investigated its metabolism, identifying hydroxylated derivatives such as 5-(4-hydroxyphenyl)-2-pyridinamine (4'-OH-PPA) as potential metabolites.[\[5\]](#)

Safe Handling and Storage

Given its hazard profile, all work with **5-Phenyl-2-pyridinamine** must be conducted in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[\[14\]](#)
- Handling: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[\[14\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept in an inert atmosphere.[\[1\]](#)[\[6\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment.[\[14\]](#)

Conclusion

5-Phenyl-2-pyridinamine (CAS 33421-40-8) is a compound of significant scientific interest, bridging the fields of toxicology and medicinal chemistry. Its identity as a potentially carcinogenic food contaminant underscores the need for continued research into its metabolic pathways and long-term health effects. Simultaneously, its proven utility as a versatile chemical scaffold provides a rich platform for the design and synthesis of novel therapeutics. A comprehensive understanding of its chemical properties, synthesis, and safety profile, as detailed in this guide, is essential for any researcher or drug development professional working with this valuable yet hazardous molecule.

References

- PubChem. **5-Phenyl-2-pyridinamine**.
- Arctom. 2-Amino-5-phenylpyridine | CAS NO. 33421-40-8. [Link]
- VDOC.PUB. Dictionary Of Food Compounds With Cd-rom: Additives, Flavors, And Ingredients. [Link]
- Stavenuiter, J. F., et al. (1985). Syntheses of **5-phenyl-2-pyridinamine**, a possibly carcinogenic pyrolysis product of phenylalanine, and some of its putative metabolites. *Carcinogenesis*, 6(1), 13–19. [Link]
- MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. (2021). [Link]
- Human Metabolome Database. 2-Amino-5-phenylpyridine (HMDB0029747). [Link]
- Zhang, Y., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. *Journal of Medicinal Chemistry*. [Link]
- ResearchGate. Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. [Link]
- Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. *Journal of Medicinal Chemistry*, 53(11), 4369–4382. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-AMINO-5-PHENYLPYRIDINE | 33421-40-8 [chemicalbook.com]
- 2. arctomsci.com [arctomsci.com]
- 3. vdoc.pub [vdoc.pub]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Syntheses of 5-phenyl-2-pyridinamine, a possibly carcinogenic pyrolysis product of phenylalanine, and some of its putative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 33421-40-8|5-Phenylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Phenyl-2-pyridinamine | C11H10N2 | CID 105097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-phenylpyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. CAS RN 33421-40-8 | Fisher Scientific [fishersci.com]
- 13. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. 2-AMINO-5-PHENYLPYRIDINE | 33421-40-8 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Structurally Significant Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015250#5-phenyl-2-pyridinamine-cas-33421-40-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com